(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Overview
Description
“(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound with the IUPAC name 2-{[3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine . It has a molecular weight of 273.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12FN5O/c14-10-3-1-2-9(8-10)13-17-16-11-4-5-12(18-19(11)13)20-7-6-15/h1-5,8H,6-7,15H2 . This indicates that the compound has a complex structure involving a fluorophenyl group, a triazolo group, a pyridazin group, and an ethylamine group.Physical and Chemical Properties Analysis
The compound is a solid . The IR absorption spectra of similar 1,2,4-triazole derivatives have shown two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Synthesis and Structural Studies : A study by Aggarwal et al. (2019) details the synthesis of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, a category to which the compound belongs. The synthesis involved oxidative intramolecular cyclization and was characterized using various techniques like IR, NMR, and X-ray crystal analysis. The study provides insights into the molecular structure and characteristics of such compounds, including their steric properties and interactions (Aggarwal et al., 2019).
Transformations of 1,2,4-Triazine to Pyridazine : Kozhevnikov et al. (2005) explored the transformations of 1,2,4-triazine, a core structure related to the compound , into pyridazines and triazolo[4,3-b]pyridazines. This research sheds light on the chemical processes and reactions that can be utilized to synthesize various derivatives of the core structure (Kozhevnikov et al., 2005).
Antiviral Activities : Research by Shamroukh and Ali (2008) investigated the antiviral activities of some triazolo[4,3-b]pyridazine derivatives. Their study suggests potential applications in antiviral therapies, specifically against the hepatitis-A virus. This highlights the potential biomedical applications of compounds within this chemical class (Shamroukh & Ali, 2008).
Electroluminescent Properties : Kang et al. (2017) conducted a study on [1,2,4]-triazolo[4,3-a]-pyridine-based bipolar red host materials, which are structurally related to the compound . This research is relevant for understanding the electroluminescent properties and potential applications in organic light-emitting diodes (OLEDs) (Kang et al., 2017).
Antimicrobial Activities : Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. While the specific compound was not directly studied, this research provides context for the antimicrobial potential of related compounds (Bektaş et al., 2007).
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c14-10-3-1-2-9(8-10)13-17-16-11-4-5-12(18-19(11)13)20-7-6-15/h1-5,8H,6-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUBDRWITBSVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146858 | |
Record name | 2-[[3-(3-Fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-71-1 | |
Record name | 2-[[3-(3-Fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[3-(3-Fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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